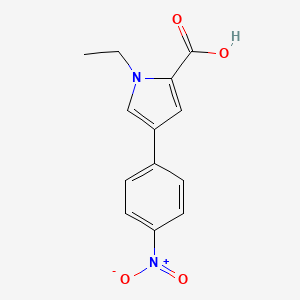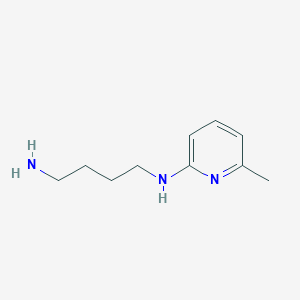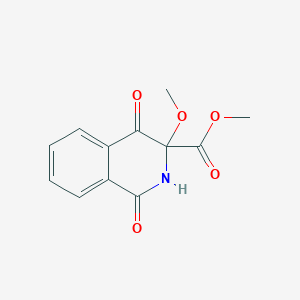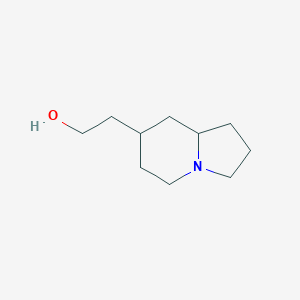
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group at the first position, a nitrophenyl group at the fourth position, and a carboxylic acid group at the second position
Métodos De Preparación
The synthesis of 1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, the starting materials would include an appropriately substituted diketone and an amine that introduces the ethyl and nitrophenyl groups.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:
1-Ethyl-4-phenylpyrrole-2-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-Ethyl-4-(4-chlorophenyl)pyrrole-2-carboxylic acid: The presence of a chlorine atom instead of a nitro group can alter the compound’s electronic properties and reactivity.
1-Ethyl-4-(4-methylphenyl)pyrrole-2-carboxylic acid: The methyl group introduces different steric and electronic effects compared to the nitro group.
These comparisons highlight the unique features of this compound, particularly the influence of the nitro group on its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-nitrophenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-2-14-8-10(7-12(14)13(16)17)9-3-5-11(6-4-9)15(18)19/h3-8H,2H2,1H3,(H,16,17) |
Clave InChI |
KXCQSJPFQFXTFX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)





